molecular formula C22H16N2O B5599299 1H-Imidazole, 1-benzoyl-4,5-diphenyl- CAS No. 613653-62-6

1H-Imidazole, 1-benzoyl-4,5-diphenyl-

Cat. No.: B5599299
CAS No.: 613653-62-6
M. Wt: 324.4 g/mol
InChI Key: SESPUEBKAPSIPP-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-benzoyl-4,5-diphenyl- is a heterocyclic organic compound that belongs to the imidazole family. It is characterized by the presence of a benzoyl group attached to the nitrogen atom at the first position and two phenyl groups attached to the fourth and fifth positions of the imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1H-Imidazole, 1-benzoyl-4,5-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of benzoyl chloride with 4,5-diphenyl-1H-imidazole in the presence of a base such as sodium hydroxide can yield the desired compound. Another approach involves the use of amido-nitriles, which undergo cyclization to form the imidazole ring .

Industrial production methods for this compound typically involve multi-step processes that ensure high yield and purity. These methods often require the use of advanced techniques such as chromatography for purification and characterization.

Chemical Reactions Analysis

1H-Imidazole, 1-benzoyl-4,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

1H-Imidazole, 1-benzoyl-4,5-diphenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-benzoyl-4,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

1H-Imidazole, 1-benzoyl-4,5-diphenyl- can be compared with other similar compounds to highlight its uniqueness:

These comparisons illustrate the impact of different substituents on the imidazole ring and how they can alter the compound’s properties and applications.

Properties

IUPAC Name

(4,5-diphenylimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-22(19-14-8-3-9-15-19)24-16-23-20(17-10-4-1-5-11-17)21(24)18-12-6-2-7-13-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESPUEBKAPSIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351306
Record name 1H-Imidazole, 1-benzoyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613653-62-6
Record name 1H-Imidazole, 1-benzoyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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